Nelivaptan

説明

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

特性

IUPAC Name |

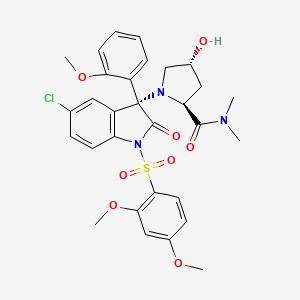

(2S,4R)-1-[(3R)-5-chloro-1-(2,4-dimethoxyphenyl)sulfonyl-3-(2-methoxyphenyl)-2-oxoindol-3-yl]-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32ClN3O8S/c1-32(2)28(36)24-15-19(35)17-33(24)30(21-8-6-7-9-25(21)41-4)22-14-18(31)10-12-23(22)34(29(30)37)43(38,39)27-13-11-20(40-3)16-26(27)42-5/h6-14,16,19,24,35H,15,17H2,1-5H3/t19-,24+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXZWIIMWNEOGJ-WEWKHQNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CC(CN1C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1C[C@H](CN1[C@]2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32ClN3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047358 | |

| Record name | Nelivaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439687-69-1 | |

| Record name | (2S,4R)-1-[(3R)-5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439687-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nelivaptan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439687691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nelivaptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12643 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nelivaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 439687-69-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NELIVAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TY57MQ4OA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Role of Nelivaptan in Vasopressin V1b Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The arginine vasopressin (AVP) system is a critical regulator of a wide range of physiological processes, including water balance, cardiovascular function, and social behaviors.[1] AVP mediates its effects through three G protein-coupled receptor subtypes: V1a, V1b, and V2.[1][2] The vasopressin V1b receptor (V1bR), also known as the V3 receptor, is predominantly expressed in the anterior pituitary's corticotrophs, where it plays a crucial role in modulating the hypothalamic-pituitary-adrenal (HPA) axis, particularly in response to stress.[2][3] Dysregulation of the HPA axis is a well-established pathophysiological hallmark of stress-related psychiatric conditions such as major depressive disorder (MDD) and anxiety. This has positioned the V1b receptor as a promising therapeutic target for these disorders.

Nelivaptan (formerly SSR-149415) is a selective, orally active, non-peptide antagonist of the V1b receptor. Its development marked a significant step in exploring the therapeutic potential of modulating the AVP system for psychiatric indications. This technical guide provides a comprehensive overview of the role of this compound in V1b receptor signaling, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used in its evaluation.

The Vasopressin V1b Receptor and its Signaling Pathway

The V1b receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Upon binding of its endogenous ligand, arginine vasopressin, the V1b receptor primarily couples to the Gq/11 family of G proteins. This initiates a canonical signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevation in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This signaling cascade in the corticotrophs of the anterior pituitary ultimately culminates in the secretion of adrenocorticotropic hormone (ACTH). ACTH then acts on the adrenal cortex to stimulate the production and release of cortisol. AVP works in concert with corticotropin-releasing hormone (CRH) to stimulate ACTH secretion, with AVP playing a significant potentiating role during stress.

V1b Receptor Signaling Pathway Diagram

Caption: Canonical Gq-coupled signaling pathway of the vasopressin V1b receptor.

This compound: A Selective V1b Receptor Antagonist

This compound is a non-peptide molecule that acts as a competitive antagonist at the V1b receptor. By binding to the V1b receptor, this compound prevents AVP from binding and initiating the downstream signaling cascade. This inhibitory action blocks the AVP-induced increase in intracellular Ca2+ and subsequent ACTH secretion. The selectivity of this compound for the V1b receptor over other vasopressin (V1a, V2) and oxytocin receptors is a key feature of its pharmacological profile, although it does show some activity at the oxytocin receptor.

Mechanism of Action of this compound

Caption: this compound competitively antagonizes the V1b receptor, blocking AVP-mediated signaling.

Quantitative Pharmacological Data

The affinity and potency of this compound have been characterized in various in vitro assays. The following table summarizes key quantitative data.

| Parameter | Species/System | Value | Reference(s) |

| Binding Affinity (Ki) | |||

| Native Rat V1b Receptors | 3.7 nM | ||

| Recombinant Rat V1b Receptors | 1.3 nM | ||

| Human V1b Receptors (CHO cells) | 1.61 ± 0.17 nM | ||

| Functional Inhibition | |||

| Inhibition of AVP-induced Ca2+ increase | CHO cells (human V1b) | Potent inhibition at 0.1-100 nM | |

| Inhibition of [3H]AVP binding | CHO cells (human V1b) | Competitive inhibition (0.9-15 nM) |

Key Experimental Methodologies

The characterization of this compound's interaction with the V1b receptor has relied on several key experimental protocols.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a compound for a receptor.

-

Objective: To determine the inhibition constant (Ki) of this compound for the V1b receptor.

-

Principle: A radiolabeled ligand with known affinity for the V1b receptor (e.g., [3H]AVP) is incubated with a preparation containing the receptor (e.g., cell membranes from CHO cells expressing the human V1b receptor). The assay measures the ability of increasing concentrations of a non-radiolabeled competitor (this compound) to displace the radioligand from the receptor.

-

Generalized Protocol:

-

Membrane Preparation: Cells expressing the V1b receptor are harvested and homogenized in a lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.

-

Incubation: A constant concentration of radioligand (e.g., [3H]AVP) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Generalized workflow for a competitive radioligand binding assay.

In Vitro Functional Assays (Calcium Mobilization)

These assays measure the functional consequence of receptor activation or inhibition.

-

Objective: To assess the ability of this compound to antagonize AVP-induced V1b receptor signaling.

-

Principle: V1b receptor activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes. This compound's antagonistic activity is quantified by its ability to block the AVP-induced calcium signal.

-

Generalized Protocol:

-

Cell Culture: Cells expressing the V1b receptor (e.g., CHO cells) are cultured in appropriate plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Stimulation: The cells are then stimulated with a fixed concentration of AVP.

-

Measurement: Changes in intracellular calcium are measured by monitoring the fluorescence of the dye using a fluorometric imaging plate reader or a similar instrument.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the AVP-induced calcium response in the presence and absence of the antagonist.

-

In Vivo and Clinical Studies

This compound has been evaluated in numerous preclinical animal models and in human clinical trials.

-

Preclinical Findings: In rodent models, this compound has demonstrated anxiolytic- and antidepressant-like effects. It effectively blocks stress-induced increases in ACTH and corticosterone. For instance, in rats, this compound was shown to inhibit the increase in plasma corticotropin following an AVP injection or a combination of AVP and CRF. These preclinical findings provided a strong rationale for its development for stress-related disorders.

-

Clinical Development: this compound entered Phase 2 clinical trials for the treatment of major depressive disorder and anxiety disorders. However, in 2008, Sanofi-Aventis halted further development of the drug. More recent retrospective analyses of the clinical trial data have suggested that this compound may be highly effective in a specific subset of patients with MDD, potentially those with pronounced HPA axis dysregulation. A re-analysis of one Phase 2 study (NCT00358631) using finite mixture modeling identified a high-responder group with a significant reduction in depression scores compared to placebo, a finding that was masked in the overall study population. This has renewed interest in this compound, with ongoing research exploring a precision medicine approach, potentially using a genetic companion diagnostic to identify patients most likely to respond to V1b receptor antagonism.

Conclusion

This compound is a potent and selective antagonist of the vasopressin V1b receptor. By competitively blocking the binding of AVP, it effectively inhibits the Gq/PLC/IP3 signaling cascade, thereby preventing the downstream release of ACTH from the anterior pituitary. This mechanism of action directly targets the HPA axis hyperactivity implicated in the pathophysiology of depression and anxiety. While initial clinical trials yielded mixed results, recent analyses suggest a significant therapeutic potential for this compound in a biologically defined subpopulation of patients. The story of this compound underscores the importance of patient stratification and biomarkers in the development of novel therapeutics for complex psychiatric disorders, and it continues to be a valuable tool for dissecting the role of the vasopressin system in stress and mood regulation.

References

- 1. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis for Antagonist Binding to Vasopressin V1b Receptor Revealed by the Molecular Dynamics Simulations [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Nelivaptan (SSR-149415): A V1b Receptor Antagonist for Stress-Related Disorders

Abstract

Nelivaptan (SSR-149415) is a selective, orally active, non-peptide antagonist of the arginine vasopressin (AVP) receptor 1b (V1b). Identified as a promising therapeutic agent for major depressive disorder (MDD) and anxiety, its development has followed a unique trajectory. The rationale for its discovery is rooted in the critical role of AVP in modulating the Hypothalamic-Pituitary-Adrenal (HPA) axis, a key neuroendocrine system implicated in the pathophysiology of stress-related illnesses. Preclinical studies demonstrated this compound's potent and selective V1b antagonism, leading to anxiolytic and antidepressant-like effects in various animal models. Initial clinical development by Sanofi-Aventis was halted after Phase II trials failed to show significant efficacy over placebo in broad patient populations. However, subsequent retrospective analyses revealed a distinct sub-population of high responders, prompting a revival of its development by HMNC Brain Health. Recent Phase IIb trials, employing a precision psychiatry approach with a genetic biomarker, have yielded positive results, repositioning this compound as a potential first-in-class treatment for a biologically-defined subset of patients with MDD. This guide provides a comprehensive technical overview of this compound's history, from its scientific foundation to the latest clinical findings.

Rationale for Discovery: Targeting the HPA Axis

The development of this compound was predicated on the well-established link between chronic stress, HPA axis dysregulation, and the pathogenesis of affective disorders.[1] Arginine vasopressin (AVP), synthesized in the hypothalamus, is a key regulator of the HPA axis.[2] It acts synergistically with Corticotropin-Releasing Hormone (CRH) to stimulate the release of Adrenocorticotropic Hormone (ACTH) from the anterior pituitary.[3][4] This action is mediated specifically by the V1b receptor, a G protein-coupled receptor densely expressed on pituitary corticotrophs.[5]

Under conditions of chronic stress, the expression of AVP in the hypothalamus and V1b receptors in the pituitary is upregulated, contributing to sustained HPA axis hyperactivity, a common biological finding in patients with depression. Therefore, blocking the V1b receptor was hypothesized to be an effective therapeutic strategy to normalize HPA axis function and thereby treat the underlying pathophysiology of stress-related disorders. This compound was developed as the first selective, orally active non-peptide antagonist to test this hypothesis.

Preclinical Profile

This compound was extensively characterized in a battery of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

In Vitro Pharmacology

This compound demonstrated high affinity and selectivity for the V1b receptor across multiple species. It acts as a competitive antagonist, potently inhibiting the functional cellular events associated with V1b receptor activation, such as the AVP-induced increase in intracellular calcium.

| Parameter | Receptor | Species | Value (Ki, nM) | Reference(s) |

| Binding Affinity | Native V1b | Rat | 3.7 | |

| Recombinant V1b | Rat | 1.3 | ||

| Recombinant V1b | Human | 1.5 | ||

| Selectivity | V1b vs V1a | Rat | > 70-fold | |

| V1b vs V1a | Human | ~ 60-fold |

Table 1: In Vitro Binding Affinity and Selectivity of this compound (SSR-149415).

In Vivo Pharmacology

In animal models, this compound effectively normalized HPA axis activity by blocking ACTH release in response to AVP administration or various stressors. This neuroendocrine activity translated into significant anxiolytic and antidepressant-like effects in predictive behavioral paradigms.

| Animal Model | Species | Dose Range (p.o.) | Observed Effect | Reference(s) |

| AVP-induced ACTH Release | Rat | 3-10 mg/kg | Dose-dependent inhibition of ACTH secretion | |

| Forced Swimming Test | Rat/Mouse | 10-30 mg/kg | Reduced immobility time (antidepressant-like) | |

| Social Defeat Paradigm | Rat | 1-30 mg/kg | Reduced anxiety and submissive behaviors | |

| Light/Dark Test | Mouse | 1-30 mg/kg | Increased time spent in the lit box (anxiolytic-like) | |

| Chronic Mild Stress | Rat | 10 mg/kg | Reversed anhedonia (antidepressant-like) |

Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay quantifies the affinity of a test compound (this compound) for a specific receptor (V1b).

-

Preparation of Membranes: Membranes are prepared from cells stably expressing the recombinant human or rat V1b receptor (e.g., CHO cells) or from tissues known to express the native receptor (e.g., rat pituitary). Cells/tissues are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand specific for the V1b receptor (e.g., [³H]AVP) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation & Separation: The reaction is allowed to reach equilibrium (e.g., 45-60 minutes at 25°C). The mixture is then rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound. The filters are washed quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand. Specific binding is calculated by subtracting non-specific from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Forced Swimming Test (General Protocol)

This is a widely used rodent behavioral test for assessing antidepressant-like activity.

-

Subjects: Male mice (e.g., NMRI) or rats (e.g., Sprague-Dawley) are used.

-

Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Habituation/Pre-test (Day 1): Animals are placed in the cylinder for a 15-minute session. This induces a state of behavioral despair characterized by immobility.

-

Drug Administration: this compound or a vehicle/reference drug is administered orally (p.o.) or intraperitoneally (i.p.) at specified times (e.g., three times over 24h) before the test session.

-

Test Session (Day 2): 24 hours after the pre-test, the animals are placed back into the water for a 5-6 minute session. The session is typically videotaped for later analysis.

-

-

Data Analysis: An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water. A significant reduction in immobility time compared to the vehicle-treated group is interpreted as an antidepressant-like effect.

Mechanism of Action

The vasopressin V1b receptor is a canonical G protein-coupled receptor (GPCR) that signals through the Gq/11 protein pathway.

-

Binding: In the absence of an antagonist, AVP binds to the V1b receptor on the surface of pituitary corticotrophs.

-

G Protein Activation: This binding event induces a conformational change in the receptor, activating the associated heterotrimeric G protein, Gq/11. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Effector Activation: The activated Gαq-GTP subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

-

-

Cellular Response: The culmination of this cascade, particularly the rise in intracellular Ca²⁺, leads to the potentiation of CRH-induced ACTH synthesis and secretion.

This compound acts as a competitive antagonist, binding to the V1b receptor and preventing AVP from initiating this signaling cascade, thereby reducing ACTH release.

Clinical Development History

The clinical journey of this compound is marked by an initial setback followed by a strategic revival based on a precision medicine approach.

| Trial ID | Phase | Sponsor | Condition(s) | Key Finding / Status | Reference(s) |

| NCT00361491 | II | Sanofi-Aventis | Major Depressive Disorder (MDD) | Failed to show significant improvement over placebo. | |

| NCT00374166 | II | Sanofi-Aventis | Generalized Anxiety Disorder (GAD) | Failed to show significant improvement over placebo. | |

| NCT00358631 | II | Sanofi-Aventis | Major Depressive Disorder (MDD) | Showed statistically significant antidepressant efficacy. Development was still halted in 2008. | |

| OLIVE Trial | IIb | HMNC Brain Health | Major Depressive Disorder (MDD) | Met primary endpoint; showed clinically meaningful reduction in depressive symptoms, especially in a genetically-defined subgroup. |

Table 3: Summary of Key Clinical Trials for this compound (SSR-149415 / BH-200).

Initial Development and Discontinuation

Sanofi-Aventis advanced this compound into Phase II clinical trials for both MDD and GAD. However, in July 2008, the company announced the discontinuation of its development. The decision was based on results from several studies that failed to demonstrate a clear, statistically significant therapeutic benefit of this compound over placebo across the general patient populations being studied.

Revival Through Precision Psychiatry

Years later, a retrospective re-analysis of data from a successful Sanofi trial (NCT00358631) was conducted using advanced statistical modeling. This analysis revealed a bimodal distribution of treatment response in the this compound group, which was not present in the placebo group. The data suggested the existence of two distinct populations within the trial: a "high-responder" group that experienced a profound antidepressant effect (mean HAM-D17 change of -17.1) and a "low-responder" group (mean change of -3.9).

This finding supported the original hypothesis that this compound is effective, but likely only in a specific subset of patients—presumably those with significant underlying HPA axis dysregulation. Based on this, HMNC Brain Health licensed the compound (renaming it BH-200) and initiated a new Phase IIb study (the OLIVE trial). This trial incorporated a proprietary genetic biomarker test to prospectively identify and enrich for the patient sub-population most likely to respond to V1b antagonism.

In August 2025, HMNC announced positive topline results from the OLIVE trial. The study met its primary endpoint, demonstrating a statistically significant and clinically meaningful reduction in depressive symptoms for patients treated with this compound compared to placebo. Notably, the therapeutic effect was largest and most rapid in a genetically pre-defined subgroup, validating the biomarker-guided approach.

Conclusion

The history of this compound (SSR-149415) is a compelling case study in pharmaceutical development, highlighting the evolution from a "one-size-fits-all" to a precision medicine paradigm. Initially shelved due to lack of efficacy in broad patient populations, its revival was made possible by re-analyzing clinical data through a modern lens, which uncovered a strong signal in a hidden subgroup. The subsequent positive results from a biomarker-guided trial have validated the V1b receptor as a therapeutic target and positioned this compound as a potential first-in-class, biology-driven treatment for a specific and identifiable population of patients with major depressive disorder. Its journey underscores the potential for genomic and biomarker strategies to resurrect and successfully guide the development of targeted therapies in neuropsychiatry.

References

- 1. Evidence for the contribution of vasopressin V1B receptors in the pathophysiology of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vasopressin and the regulation of hypothalamic-pituitary-adrenal axis function: implications for the pathophysiology of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasopressinergic regulation of the hypothalamic-pituitary-adrenal axis: implications for stress adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evidence for Nelivaptan in Stress and Anxiety Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelivaptan (also known as SSR149415) is a selective, orally active, non-peptide antagonist of the vasopressin V1b receptor. Preclinical research has extensively investigated its potential as a therapeutic agent for stress-related disorders, including anxiety and depression. This technical guide provides an in-depth overview of the preclinical evidence for this compound's efficacy in various animal models of stress and anxiety. It includes a comprehensive summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows. The data presented herein supports the hypothesis that antagonism of the V1b receptor represents a promising strategy for the development of novel anxiolytic and antidepressant drugs.

Introduction

The neuropeptide arginine vasopressin (AVP) plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, a key component of the body's stress response.[1] AVP exerts its effects through three receptor subtypes: V1a, V1b, and V2. The V1b receptor is predominantly expressed in the anterior pituitary, where it mediates the stimulatory effect of AVP on the release of adrenocorticotropic hormone (ACTH).[1][2] In conditions of chronic stress, there is an upregulation of the AVP system, contributing to HPA axis hyperactivity, which is often observed in patients with anxiety and depressive disorders.

This compound is a potent and selective antagonist of the V1b receptor.[3] Its mechanism of action involves blocking the AVP-mediated potentiation of corticotropin-releasing factor (CRF)-induced ACTH secretion, thereby attenuating the stress response.[4] This guide summarizes the key preclinical findings that have established the anxiolytic- and antidepressant-like profile of this compound.

Core Mechanism of Action: V1b Receptor Antagonism

This compound acts as a competitive antagonist at the vasopressin V1b receptor. The binding of AVP to the V1b receptor, a G protein-coupled receptor (GPCR), activates the Gq/11 protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately results in the secretion of ACTH from the pituitary corticotrophs. This compound, by blocking the initial binding of AVP to the V1b receptor, inhibits this entire downstream signaling pathway.

Signaling Pathway of the Vasopressin V1b Receptor

Preclinical Efficacy in Animal Models

This compound has demonstrated significant anxiolytic- and antidepressant-like effects across a range of validated animal models. The following tables summarize the key quantitative findings from seminal preclinical studies.

Anxiolytic-Like Activity

Table 1: Effects of this compound (SSR149415) in Rodent Models of Anxiety

| Model | Species | Treatment (Route) | Dose (mg/kg) | Key Finding | Reference |

| Punished Drinking Test | Rat | This compound (i.p.) | 3, 10 | Significant increase in the number of punished licks. | Griebel et al., 2002 |

| Elevated Plus-Maze | Rat | This compound (p.o.) | 10 | Significant increase in the percentage of entries into open arms. | Griebel et al., 2002 |

| Light/Dark Test | Mouse | This compound (i.p.) | 1, 10, 30 | Significant increase in the time spent in the lit box. | Griebel et al., 2002 |

| Social Defeat Stress | Mouse | This compound (p.o.) | 3 | Significantly antagonized the stress-induced decrease in time spent in the open arms of the elevated plus-maze. | Griebel et al., 2002 |

| Four-Plate Test | Mouse | This compound (i.p.) | 3, 10 | Significant increase in the number of punished passages. | Serradeil-Le Gal et al., 2005 |

Antidepressant-Like Activity

Table 2: Effects of this compound (SSR149415) in Rodent Models of Depression

| Model | Species | Treatment (Route) | Dose (mg/kg) | Key Finding | Reference |

| Forced Swimming Test | Rat | This compound (p.o.) | 10, 30 | Significant decrease in immobility time. | Griebel et al., 2002 |

| Chronic Mild Stress | Mouse | This compound (i.p.) | 10, 30 | Reversed the stress-induced degradation of physical state and anhedonia. | Griebel et al., 2002 |

| Learned Helplessness | Rat | This compound (i.p.) | 30 | Chronic administration reversed learned helplessness. | Bessa et al., 2009 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the standard protocols for key behavioral assays used to evaluate the efficacy of this compound.

Elevated Plus-Maze

This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

-

Animals are individually placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a 5-minute session.

-

Key parameters measured include:

-

Time spent in the open and closed arms.

-

Number of entries into the open and closed arms.

-

-

Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

Light/Dark Box Test

This model is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.

Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.

Procedure:

-

A mouse is placed in the center of the light compartment, facing away from the opening.

-

Behavior is recorded for a 5 to 10-minute period.

-

Primary measures include:

-

Time spent in the light compartment.

-

Number of transitions between the two compartments.

-

-

Anxiolytic drugs typically increase the time spent in the light compartment and the number of transitions.

Chronic Mild Stress (CMS)

The CMS model is a well-validated paradigm for inducing depressive-like behaviors in rodents, including anhedonia (a core symptom of depression).

Procedure:

-

Animals are subjected to a series of mild, unpredictable stressors over a period of several weeks.

-

Stressors may include:

-

Stroboscopic lighting.

-

Tilted cage.

-

Damp bedding.

-

Reversed light/dark cycle.

-

Social isolation.

-

Forced swimming in cool water.

-

-

The primary outcome measure is typically a reduction in sucrose preference, indicating anhedonia.

-

Antidepressant efficacy is demonstrated by the reversal of this stress-induced decrease in sucrose preference.

Experimental Workflow for a Preclinical Anxiety Study

Conclusion

The preclinical data for this compound provide compelling evidence for its anxiolytic and antidepressant-like properties in a variety of rodent models. Its mechanism of action, centered on the selective antagonism of the vasopressin V1b receptor and the subsequent modulation of the HPA axis, represents a novel approach to the treatment of stress-related disorders. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in this promising therapeutic target. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human populations.

References

- 1. Anxiolytic- and antidepressant-like effects of the non-peptide vasopressin V1b receptor antagonist, SSR149415, suggest an innovative approach for the treatment of stress-related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. graphviz.org [graphviz.org]

Nelivaptan's Effect on Corticotropin and ACTH Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelivaptan (also known as SSR-149415) is a selective, orally active, non-peptide antagonist of the arginine vasopressin (AVP) receptor 1b (V1b). The V1b receptor is predominantly expressed on the corticotrophs of the anterior pituitary gland and plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, particularly in response to stress.[1] Arginine vasopressin, along with corticotropin-releasing hormone (CRH), is a primary secretagogue for adrenocorticotropic hormone (ACTH), also known as corticotropin.[2] By blocking the action of AVP at the V1b receptor, this compound has been investigated for its potential to modulate HPA axis hyperactivity, a key feature in several stress-related disorders, including major depressive disorder and potentially Cushing's disease.[3][4] This technical guide provides an in-depth overview of this compound's effect on corticotropin and ACTH secretion, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways.

Mechanism of Action: The V1b Receptor Signaling Pathway

The V1b receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit.[5] Upon binding of its endogenous ligand, arginine vasopressin (AVP), the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This signaling cascade ultimately results in the synthesis and secretion of ACTH from the corticotroph cells of the anterior pituitary. This compound competitively antagonizes the binding of AVP to the V1b receptor, thereby inhibiting this entire downstream signaling pathway and reducing ACTH secretion.

References

- 1. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Anxiolytic- and antidepressant-like effects of the non-peptide vasopressin V1b receptor antagonist, SSR149415, suggest an innovative approach for the treatment of stress-related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vasopressin V1B Receptor Antagonists as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Cellular Pathways Modulated by Nelivaptan Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelivaptan (also known as SSR-149415) is a selective, orally active, non-peptide antagonist of the vasopressin V1b receptor. This receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. By blocking the V1b receptor, this compound modulates downstream signaling pathways, thereby attenuating the physiological responses to stress. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound treatment, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying molecular mechanisms. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of V1b receptor antagonism.

Introduction

The neuropeptide arginine vasopressin (AVP) plays a crucial role in regulating the HPA axis, primarily through its interaction with the vasopressin V1b receptor located in the anterior pituitary gland.[1][2] Under conditions of stress, AVP, in synergy with corticotropin-releasing hormone (CRH), stimulates the release of adrenocorticotropic hormone (ACTH), which in turn triggers the production of cortisol.[1][3] Chronic hyperactivity of the HPA axis is a well-established pathophysiological feature in a significant subset of patients with Major Depressive Disorder (MDD).[2] this compound, by selectively antagonizing the V1b receptor, offers a targeted therapeutic approach to normalize HPA axis function and alleviate symptoms of depression and anxiety.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the vasopressin V1b receptor, a G-protein coupled receptor (GPCR). This binding prevents the endogenous ligand, AVP, from activating the receptor and initiating downstream intracellular signaling cascades.

Receptor Binding Affinity

Preclinical studies have demonstrated this compound's high affinity and selectivity for the V1b receptor.

| Parameter | Receptor | Species | Value | Reference |

| Ki | Native V1b | Rat | 3.7 nM | |

| Recombinant V1b | Rat | 1.3 nM | ||

| pKi | Human V1b | CHO Cells | 9.34 ± 0.06 | |

| Human OT | CHO Cells | 8.82 ± 0.16 | ||

| pKB | Human V1b | CHO Cells | 9.19 ± 0.07 | |

| Human OT | CHO Cells | 8.72 ± 0.15 | ||

| Human V1a | CHO Cells | 7.23 ± 0.10 |

Table 1: Binding Affinity and Functional Antagonism of this compound

Modulated Cellular Pathways

The primary cellular pathway modulated by this compound is the Gq/11-protein coupled signaling cascade downstream of the V1b receptor.

V1b Receptor Signaling Pathway

Activation of the V1b receptor by AVP leads to the engagement of the Gq/11 family of G-proteins. This initiates a signaling cascade that results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

Inhibition of AVP-Induced Calcium Mobilization

This compound potently inhibits the AVP-induced increase in intracellular calcium concentration ([Ca²⁺]i) in Chinese Hamster Ovary (CHO) cells transfected with the human V1b receptor.

Inhibition of AVP-Induced ACTH Secretion

This compound effectively antagonizes AVP-induced ACTH secretion from pituitary corticotrophs.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the V1b receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human V1b receptor.

-

Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled V1b receptor ligand (e.g., [³H]AVP) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional antagonism of this compound on AVP-induced calcium mobilization.

Methodology:

-

Cell Culture: CHO cells expressing the human V1b receptor are cultured in 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Addition: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: AVP is added to the wells to stimulate calcium release.

-

Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye using a fluorescence plate reader.

-

Data Analysis: The concentration of this compound that inhibits 50% of the AVP-induced calcium response (IC50) is determined.

In Vivo Models of Depression and Anxiety

Objective: To evaluate the antidepressant- and anxiolytic-like effects of this compound in rodent models.

Models:

-

Forced Swim Test (Rat): Measures behavioral despair. Antidepressants decrease the duration of immobility.

-

Chronic Mild Stress (Mouse): Induces a depressive-like state characterized by anhedonia (reduced sucrose preference) and anxiety.

-

Punished Drinking Test (Rat): Assesses anxiolytic effects by measuring the suppression of drinking behavior by a mild electric shock. Anxiolytics increase the number of punished licks.

General Protocol:

-

Animal Acclimation: Rodents are acclimated to the housing and testing conditions.

-

Drug Administration: this compound is administered via oral gavage or intraperitoneal injection at various doses.

-

Behavioral Testing: Animals are subjected to the respective behavioral paradigms at a specified time after drug administration.

-

Data Collection and Analysis: Behavioral parameters are recorded and analyzed to determine the effects of this compound compared to a vehicle control.

Clinical Evidence

This compound has been investigated in clinical trials for the treatment of MDD.

OLIVE Phase IIb Trial (NCT04523313)

This randomized, double-blind, placebo-controlled trial evaluated the efficacy of this compound (250 mg twice daily) in patients with MDD. A key feature of this study was the use of a proprietary genetic selection tool to stratify patients based on a V1b polygenic score (V1bPGS).

Key Findings:

| Patient Group | N | Change in HAM-D17 Score from Baseline at Week 8 (vs. Placebo) | p-value | Reference |

| Full Population (mITT) | 331 | -2.98 | 0.0003 | |

| Subgroup A (Genetically Pre-defined) | 89 | -4.47 | 0.005 |

Table 2: Efficacy of this compound in the OLIVE Phase IIb Trial

Genetic Biomarkers for Treatment Response

The V1bPGS used in the OLIVE trial is a blood-based genetic biomarker test designed to identify patients with HPA axis dysregulation who are more likely to respond to this compound. This score is based on a number of single nucleotide polymorphisms (SNPs), including an "anchor" SNP, rs28373064, located in the AVPR1B gene, which encodes the V1b receptor. An anchored genome-wide interaction analysis identified 14 additional SNPs that interact with the anchor SNP to predict the ACTH secretion response.

Conclusion

This compound represents a targeted therapeutic approach for a biologically-defined subpopulation of patients with MDD characterized by HPA axis dysregulation. Its mechanism of action, centered on the selective antagonism of the vasopressin V1b receptor, leads to the modulation of the Gq/11 signaling pathway and a subsequent reduction in stress-induced ACTH release. The use of a genetic biomarker to identify likely responders highlights a promising direction for precision medicine in psychiatry. Further research is warranted to fully elucidate the complex downstream effects of this compound and to refine the predictive power of genetic biomarkers for personalized treatment strategies in depression.

References

Nelivaptan: A V1b Receptor Antagonist for Major Depressive Disorder - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients exhibiting an inadequate response to currently available monoaminergic-based therapies. Dysfunction of the hypothalamic-pituitary-adrenal (HPA) axis has been identified as a key pathophysiological mechanism in a subset of individuals with MDD. Nelivaptan (also known as BH-200 and formerly as SSR-149415) is a selective, orally active, non-peptide vasopressin 1b (V1b) receptor antagonist that targets this system. By blocking the action of arginine vasopressin (AVP) at the V1b receptor, primarily located in the anterior pituitary, this compound modulates the stress response and has demonstrated potential as a novel therapeutic for MDD. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction

The vasopressin system, and specifically the V1b receptor, plays a crucial role in regulating the HPA axis, the body's primary stress response system.[1] In response to stress, AVP is released and acts on V1b receptors in the anterior pituitary to stimulate the secretion of adrenocorticotropic hormone (ACTH), which in turn stimulates cortisol release.[2] In some individuals with MDD, hyperactivity of the HPA axis is a prominent feature. This compound's targeted antagonism of the V1b receptor presents a promising, mechanistically distinct approach to treating this subset of the MDD population.

Mechanism of Action

This compound is a competitive antagonist of the V1b receptor.[3] The V1b receptor is a G protein-coupled receptor (GPCR) that, upon binding AVP, activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signaling event that ultimately contributes to ACTH secretion. By blocking the binding of AVP to the V1b receptor, this compound inhibits this signaling cascade, thereby reducing AVP-mediated ACTH release and normalizing HPA axis activity.

Signaling Pathway of the Vasopressin V1b Receptor and this compound's Point of Intervention

Quantitative Data

Table 1: Preclinical In Vitro and In Vivo Data for this compound

| Parameter | Species/System | Value | Reference(s) |

| Binding Affinity (Ki) | |||

| Native V1b Receptor | Rat | 3.7 nM | |

| Recombinant V1b Receptor | Rat | 1.3 nM | |

| Functional Activity | |||

| Inhibition of AVP-induced Ca2+ increase | CHO cells (human V1b receptor) | Potent inhibition at 0.1-100 nM | |

| Inhibition of AVP-induced Corticotropin Secretion | Sprague-Dawley Rats | Significant at ≥ 3 mg/kg i.p. | |

| Significant at ≥ 10 mg/kg p.o. | |||

| Complete blockade at 10 mg/kg | |||

| Antidepressant-like Activity | |||

| Forced Swim Test | Rodents | Similar efficacy to fluoxetine | |

| Chronic Mild Stress | Rodents | Similar efficacy to fluoxetine |

Table 2: Clinical Trial Data for this compound in Major Depressive Disorder

| Trial Identifier | Population | Treatment | Primary Endpoint | Result | p-value | Reference(s) |

| NCT00358631 (Re-analysis) | MDD Patients (n=125) | This compound 250 mg BID vs. Placebo | Change in HAM-D17 score at Day 56 | |||

| High-Responder Subgroup | This compound 250 mg BID | -17.14 mean change | ||||

| Low-Responder Subgroup | This compound 250 mg BID | -3.85 mean change | ||||

| Placebo Group | Placebo | -7.06 mean change | ||||

| OLIVE Trial | MDD Patients (mITT, n=331) | This compound 250 mg BID vs. Placebo | Change in HAM-D17 score at Week 8 | -2.98 difference vs. placebo | 0.0003 | |

| Genetically Defined Subgroup A (n=89) | This compound 250 mg BID vs. Placebo | Change in HAM-D17 score at Week 8 | -4.47 difference vs. placebo | 0.005 | ||

| Change in MADRS score at Week 8 | -5.95 difference vs. placebo | 0.002 |

Experimental Protocols

In Vitro Assays

This protocol is based on standard radioligand binding assays and is adapted for the characterization of this compound at the V1b receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human V1b receptor in appropriate media (e.g., DMEM with 10% FBS).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

-

Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]AVP (radioligand), and varying concentrations of this compound or a reference compound.

-

For total binding, omit the competitor. For non-specific binding, include a high concentration of a non-labeled V1b ligand.

-

Incubate the plate for 45-60 minutes at 30°C with gentle agitation.

-

-

Filtration and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity retained on them using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This functional assay measures the ability of this compound to block the increase in intracellular calcium triggered by AVP binding to the V1b receptor.

Methodology:

-

Cell Preparation:

-

Seed CHO cells stably expressing the human V1b receptor in black, clear-bottom 96-well plates and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer (e.g., HBSS with 20 mM HEPES) for approximately 30-60 minutes at 37°C. Probenecid may be included to prevent dye leakage.

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 20 minutes).

-

Place the plate in a fluorescence plate reader capable of kinetic reads.

-

Inject a fixed concentration of AVP into the wells to stimulate the V1b receptor.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity over time, immediately before and after the addition of AVP.

-

The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Determine the inhibitory effect of this compound by comparing the AVP-induced calcium response in the presence and absence of the antagonist. Calculate IC50 values from the dose-response curves.

-

In Vivo Preclinical Models

The FST is a widely used rodent behavioral test to screen for antidepressant efficacy. It is based on the principle that an animal will cease escape behaviors when placed in an inescapable situation, and that antidepressants can reverse this "behavioral despair."

Methodology:

-

Apparatus: A transparent cylinder (approximately 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of about 30 cm.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Day 1 (Pre-test): Place each rat in the cylinder for a 15-minute swim session. This initial exposure induces a state of immobility in the subsequent test. Remove the rats, dry them, and return them to their home cages.

-

Drug Administration: Administer this compound (e.g., 1-10 mg/kg, p.o. or i.p.) or vehicle at appropriate times before the test session on Day 2 (e.g., 60 minutes before).

-

Day 2 (Test): Place the rats back into the swim cylinder for a 5-minute test session. Record the session with a video camera for later scoring.

-

-

Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing behaviors.

-

Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.

The CMS model aims to induce a state of anhedonia, a core symptom of depression, in rodents by exposing them to a series of unpredictable, mild stressors over several weeks. The primary readout is the sucrose preference test.

Methodology:

-

Animals: Male mice or rats.

-

Stress Regimen: For a period of 4-8 weeks, expose the animals to a variety of mild, unpredictable stressors on a daily basis. Examples of stressors include:

-

Stroboscopic lighting

-

Tilted cage (45°)

-

Damp bedding

-

Reversed light/dark cycle

-

Social isolation or crowding

-

Food or water deprivation (for a short period)

-

-

Sucrose Preference Test (SPT):

-

At baseline and then weekly throughout the stress period, assess the animals' preference for a sweet solution.

-

Acclimatize the animals to a 1% sucrose solution.

-

Following a period of food and water deprivation, present the animals with two pre-weighed bottles: one with 1% sucrose solution and one with plain water.

-

After a set period (e.g., 1-2 hours), weigh the bottles again to determine the consumption of each liquid.

-

Calculate sucrose preference as: (sucrose intake / (sucrose intake + water intake)) * 100.

-

-

Drug Administration: During the final weeks of the stress regimen, administer this compound or vehicle daily.

-

Data Analysis: Compare the sucrose preference of the CMS group treated with this compound to the CMS group treated with vehicle and a non-stressed control group. A reversal of the stress-induced decrease in sucrose preference indicates an antidepressant-like effect.

Clinical Trial Design (OLIVE Trial)

Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled study.

Participants: 338 outpatients with a primary diagnosis of moderate to severe Major Depressive Disorder.

Procedure:

-

Screening and Genetic Subgrouping: Patients are screened for eligibility and assigned to one of three subgroups based on a proprietary genetic selection tool related to vasopressin signaling.

-

Randomization: Patients are randomized in a 2:1 ratio to receive either this compound or a placebo.

-

Treatment: Patients receive a fixed dose of 250 mg of this compound or a matching placebo twice daily (BID) for an 8-week treatment period.

-

Assessments: Depressive symptoms are assessed at baseline and at regular intervals throughout the study using standardized rating scales, including the 17-item Hamilton Depression Rating Scale (HAM-D17) and the Montgomery-Åsberg Depression Rating Scale (MADRS). Safety and tolerability are also monitored.

-

Primary Endpoint: The mean change in the HAM-D17 total score from baseline to Week 8.

Pharmacokinetics and Metabolism

Detailed human pharmacokinetic data for this compound is not extensively published. Preclinical studies indicate that it is orally active with a duration of action greater than 4 hours at a dose of 10 mg/kg in rats. The development of this compound was halted by Sanofi-Aventis in 2008, and further development has been undertaken by HMNC Brain Health.

Conclusion

This compound represents a targeted therapeutic approach for Major Depressive Disorder, focusing on the subset of patients with HPA axis dysregulation. Its mechanism of action as a selective V1b receptor antagonist is well-characterized, and it has demonstrated promising efficacy signals in both preclinical models and clinical trials, particularly in genetically stratified patient populations. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other V1b receptor antagonists for the treatment of MDD and other stress-related disorders. Further research, including larger Phase 3 trials, will be necessary to fully elucidate its therapeutic potential and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. The chronic mild stress (CMS) model of depression: History, evaluation and usage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of SSR149415, a selective nonpeptide vasopressin V(1b) receptor antagonist for the treatment of stress-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

The chemical structure and properties of Nelivaptan (SSR-149415)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelivaptan, also known as SSR-149415, is a potent, selective, and orally active non-peptide antagonist of the vasopressin V1b receptor.[1] Primarily investigated for its therapeutic potential in stress-related disorders, including major depressive disorder (MDD) and anxiety, this compound modulates the hypothalamic-pituitary-adrenal (HPA) axis by blocking the effects of arginine vasopressin (AVP) at the V1b receptor.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical and clinical data on this compound. Detailed summaries of in-vitro and in-vivo studies are presented, alongside available experimental methodologies. Signaling pathways and conceptual experimental workflows are visualized using the DOT language to facilitate a deeper understanding of this compound.

Chemical Structure and Properties

This compound is a complex synthetic organic molecule with the following chemical identity:

-

IUPAC Name: (2S,4R)-1-[(3R)-5-chloro-1-(2,4-dimethoxyphenyl)sulfonyl-3-(2-methoxyphenyl)-2-oxo-indolin-3-yl]-4-hydroxy-N,N-dimethyl-pyrrolidine-2-carboxamide[4]

-

CAS Number: 439687-69-1[4]

-

Molecular Formula: C₃₀H₃₂ClN₃O₈S

-

Molar Mass: 630.11 g/mol

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Physical State | Solid | |

| Solubility | DMSO: ≥ 31.5 mg/mL (≥ 50 mM) | |

| Ethanol: Not specified | ||

| Water: Not specified | ||

| Melting Point | Not specified | |

| pKa | Not specified |

Chemical Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, a method for the radiosynthesis of [¹¹C]SSR149415 has been reported for use in positron emission tomography (PET) studies, indicating the feasibility of introducing isotopic labels for research purposes. Commercial suppliers offer this compound, suggesting proprietary synthesis methods exist.

Mechanism of Action

This compound is a selective antagonist of the vasopressin V1b receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the anterior pituitary gland. The binding of the endogenous ligand, arginine vasopressin (AVP), to the V1b receptor stimulates the release of adrenocorticotropic hormone (ACTH), a key regulator of the HPA axis. By competitively inhibiting AVP binding, this compound attenuates the downstream signaling cascade, leading to a reduction in ACTH secretion and consequently, a modulation of the body's stress response.

V1b Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the vasopressin V1b receptor and the inhibitory action of this compound.

References

The Pharmacodynamics of Nelivaptan: A V1b Receptor Antagonist for CNS Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nelivaptan (also known as SSR-149415) is a selective, orally active, non-peptide antagonist of the vasopressin V1b receptor.[1] The vasopressin system, particularly the V1b receptor, is implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in stress-related psychiatric conditions.[2][3] This has positioned this compound as a promising therapeutic candidate for central nervous system (CNS) disorders such as major depressive disorder (MDD) and anxiety.[1][4] After a halt in its development, this compound is now under renewed investigation, with recent clinical trials exploring its efficacy in genetically-defined patient populations. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its binding and functional characteristics, the experimental protocols used for its evaluation, and its effects in preclinical and clinical models of CNS disorders.

Data Presentation

Table 1: this compound Receptor Binding Affinity

| Receptor | Species | Preparation | K_i_ (nM) | Reference |

| V1b | Human | Recombinant | 1.5 | |

| V1b | Human | Native | 4.2 | |

| V1b | Rat | Recombinant | 1.3 | |

| V1b | Rat | Native | 3.7 | |

| Oxytocin | Human | Recombinant | 8.82 (pKi) |

Table 2: this compound Functional Antagonist Activity

| Assay | Receptor | Cell Line | pK_B_ / pK_i_ | Reference |

| Ca²⁺ Mobilization | Human V1b | CHO | 9.19 (pKB) | |

| Ca²⁺ Mobilization | Human Oxytocin | CHO | 8.72 (pKB) | |

| Ca²⁺ Mobilization | Human V1a | - | 7.23 (pKi) | |

| AVP Response | Human V2 | - | Inactive up to 3 µM |

Table 3: this compound Selectivity Profile

| Receptor Comparison | Species | Selectivity Fold | Reference |

| V1b vs V1a | Human | ~60 | |

| V1b vs V1a | Rat | ~800 |

Signaling Pathways and Experimental Workflows

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the V1b receptor.

1. Membrane Preparation:

-

Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human V1b receptor.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer.

-

Protein concentration is determined using a standard method like the BCA assay.

2. Assay Procedure:

-

The assay is performed in a 96-well plate format in a final volume of 250 µL.

-

To each well, add the membrane preparation, a fixed concentration of radioligand (e.g., [³H]Arginine Vasopressin), and varying concentrations of this compound.

-

For non-specific binding determination, a high concentration of unlabeled AVP is used instead of this compound.

-

The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow binding to reach equilibrium.

3. Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity trapped on the filters is measured using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis.

-

The inhibition constant (K_i_) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the antagonist effect of this compound on V1b receptor-mediated signaling.

1. Cell Preparation:

-

CHO or HEK293 cells stably expressing the human V1b receptor are seeded into black, clear-bottom 96- or 384-well plates and cultured to form a monolayer.

-

On the day of the assay, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer, often containing probenecid to prevent dye leakage.

-

The cells are incubated to allow for dye uptake.

2. Assay Procedure:

-

The cell plate is placed in a fluorescence plate reader (e.g., FLIPR).

-

Cells are pre-incubated with varying concentrations of this compound.

-

A fixed concentration of the agonist, Arginine Vasopressin (typically at its EC₈₀), is then added to the wells to stimulate the V1b receptor.

3. Data Acquisition and Analysis:

-

The fluorescence intensity is measured kinetically immediately before and after the addition of the agonist.

-

The increase in fluorescence corresponds to the rise in intracellular calcium concentration.

-

The inhibitory effect of this compound is determined by plotting the agonist-induced fluorescence response against the concentration of this compound.

-

The IC₅₀ value is calculated, which can be converted to a functional antagonist constant (pK_B_).

In Vivo Models for CNS Disorders

1. Elevated Plus Maze (for anxiety-like behavior):

-

The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

-

Rodents (mice or rats) are administered this compound or a vehicle control prior to testing.

-

Each animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5-10 minutes).

-

The test is based on the animal's natural aversion to open, elevated spaces.

-

Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.

-

The maze is cleaned between each trial to eliminate olfactory cues.

2. Forced Swim Test (for antidepressant-like activity):

-

This test is based on the principle that rodents will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water.

-

Animals are treated with this compound or a vehicle control.

-

Each animal is placed in the water-filled cylinder for a predetermined duration (e.g., 6 minutes).

-

The duration of immobility is recorded. A decrease in immobility time is interpreted as an antidepressant-like effect.

-

Water temperature is maintained between 24-30°C.

Conclusion

This compound demonstrates high affinity and selectivity for the vasopressin V1b receptor, acting as a potent antagonist. Its mechanism of action involves the blockade of AVP-induced Gq/11 protein signaling, thereby inhibiting the downstream release of intracellular calcium and subsequent cellular responses like ACTH secretion. Preclinical studies using established models such as the elevated plus maze and the forced swim test have provided evidence for its anxiolytic- and antidepressant-like properties. Recent clinical investigations in MDD further support the therapeutic potential of this compound, particularly in patient subgroups with specific genetic biomarkers related to HPA axis function. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals investigating this compound and the broader class of V1b receptor antagonists for the treatment of CNS disorders. The continued exploration of this compound, guided by a precision medicine approach, holds promise for advancing the management of stress-related psychiatric illnesses.

References

Nelivaptan: A Technical Guide to its Selective Antagonism of the Vasopressin V1b Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelivaptan (also known as SSR-149415) is a non-peptide, orally active antagonist that demonstrates high selectivity for the vasopressin V1b receptor subtype over the V1a and V2 receptors.[1][2] This selectivity profile makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the V1b receptor, particularly in the context of stress-related disorders such as anxiety and depression.[3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its receptor binding affinity, the underlying signaling pathways of the vasopressin receptors, and detailed experimental protocols for assessing its antagonist activity.

Introduction to Vasopressin Receptors and this compound

Arginine vasopressin (AVP) is a neurohormone that exerts a wide range of effects through its interaction with three distinct G protein-coupled receptors (GPCRs): V1a, V1b, and V2. These receptors are distributed throughout the body and mediate different physiological responses.

-

V1a Receptors: Primarily located on vascular smooth muscle cells, platelets, and in the liver, V1a receptors are coupled to Gq/11 proteins. Their activation leads to vasoconstriction, platelet aggregation, and glycogenolysis.

-

V1b Receptors: Concentrated in the anterior pituitary gland, particularly on corticotrophs, V1b receptors are also coupled to Gq/11 proteins. They play a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis by potentiating the effect of corticotropin-releasing hormone (CRH) to stimulate the release of adrenocorticotropic hormone (ACTH).

-

V2 Receptors: Predominantly found in the principal cells of the renal collecting ducts, V2 receptors are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and the subsequent insertion of aquaporin-2 water channels into the apical membrane, resulting in water reabsorption.

This compound has been developed as a selective antagonist of the V1b receptor, with the therapeutic rationale of modulating HPA axis hyperactivity, which is often observed in stress-related psychiatric disorders.

Quantitative Analysis of this compound's Receptor Selectivity

The defining characteristic of this compound is its high affinity for the V1b receptor and significantly lower affinity for the V1a and V2 receptor subtypes. This selectivity has been quantified through radioligand binding assays.

| Compound | Receptor | Species | Preparation | K_i_ (nM) | Selectivity (fold) vs. V1b |

| This compound | V1b | Rat | Native | 3.7 | - |